molecular formula C10H10N2O2 B1313399 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 81438-50-8

2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No. B1313399
CAS RN: 81438-50-8
M. Wt: 190.2 g/mol
InChI Key: JQXZWCPOVHFSAC-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine is a fused bicyclic heterocycle recognized for its wide range of applications in medicinal chemistry . The 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is a derivative of this class .


Molecular Structure Analysis

The molecular structure of 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions, including direct functionalization, which is considered an efficient strategy for constructing imidazo[1,2-a]pyridine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid can be determined using various techniques. For example, its melting point can be determined experimentally, and its NMR spectra can provide information about its chemical structure .

Scientific Research Applications

Antimycobacterial Activity

Imidazo[1,2-a]pyridine analogues have shown promising results in treating tuberculosis (TB). For instance, certain derivatives have demonstrated significant reduction in bacterial load in an acute TB mouse model. This suggests that “2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid” could potentially be explored for its efficacy against TB and other mycobacterial infections .

Anticancer Research

Compounds based on the imidazo[1,2-a]pyridine scaffold have been synthesized and evaluated for their anticancer activity. They have been tested against human cancer cell lines such as HeLa and MCF-7, indicating that “2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid” may also hold potential for development into anticancer agents .

Synthesis of Novel Compounds

Imidazo[1,2-a]pyridine derivatives are used as intermediates in the synthesis of novel compounds with potential biological activity. Multicomponent reactions involving these derivatives can lead to the creation of new molecules that may have various applications in medicinal chemistry .

Future Directions

The future directions for research on 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid and related compounds could include further exploration of their potential applications in medicinal chemistry, particularly in the development of new therapies for diseases such as tuberculosis .

properties

IUPAC Name

2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-4-3-5-8-11-7(2)9(10(13)14)12(6)8/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXZWCPOVHFSAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90512061
Record name 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

CAS RN

81438-50-8
Record name 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81438-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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